molecular formula C9H15NO2 B13061316 1-(Piperidin-2-yl)butane-2,3-dione

1-(Piperidin-2-yl)butane-2,3-dione

Cat. No.: B13061316
M. Wt: 169.22 g/mol
InChI Key: XVDZDVFNCGLNPZ-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)butane-2,3-dione is an organic compound with the molecular formula C₉H₁₅NO₂ It is characterized by the presence of a piperidine ring attached to a butane-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-2-yl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of piperidine with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)butane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the dione moiety into alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(Piperidin-2-yl)butane-2,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Piperidin-2-yl)butane-2,3-dione exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with biological receptors, while the dione moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)butane-2,3-dione: Similar in structure but with a pyridine ring instead of a piperidine ring.

    1-(Morpholin-2-yl)butane-2,3-dione: Contains a morpholine ring, offering different chemical properties.

Uniqueness

1-(Piperidin-2-yl)butane-2,3-dione is unique due to its specific combination of a piperidine ring and a butane-2,3-dione moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-piperidin-2-ylbutane-2,3-dione

InChI

InChI=1S/C9H15NO2/c1-7(11)9(12)6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3

InChI Key

XVDZDVFNCGLNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1CCCCN1

Origin of Product

United States

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